The cell division cycle 27 protein is a crucial component of the anaphase-promoting complex/cyclosome, which is essential for regulating the cell cycle. This protein plays a significant role in the ubiquitin-proteasome pathway, facilitating the degradation of specific cell cycle regulators. The cell division cycle 27 gene is located on chromosome 8 and is known to undergo alternative splicing, resulting in multiple isoforms that contribute to its diverse functions in cellular processes.
Cell division cycle 27 protein is classified as a member of the anaphase-promoting complex/cyclosome, which is a multi-subunit E3 ubiquitin ligase. It is involved in the transition from metaphase to anaphase during cell division and regulates the degradation of proteins such as cyclin B and securin, which are critical for proper chromosomal segregation. The protein's expression levels have been correlated with various cancers, indicating its potential role in tumor progression and as a therapeutic target.
The synthesis of cell division cycle 27 protein can be achieved through recombinant DNA technology. This involves:
Techniques such as Western blotting and mass spectrometry are employed to confirm the identity and purity of the synthesized protein.
Cell division cycle 27 protein features a complex structure characterized by:
Structural data can be obtained from crystallography studies or computational modeling, revealing insights into its functional domains and interaction sites with other proteins involved in cell cycle regulation.
The primary chemical reactions involving cell division cycle 27 protein include:
These reactions are critical for maintaining cellular homeostasis and ensuring proper cell cycle progression.
Cell division cycle 27 operates through a well-defined mechanism:
Data from studies indicate that dysregulation of this mechanism can lead to uncontrolled cell proliferation, contributing to cancer development.
Cell division cycle 27 protein exhibits several notable properties:
These properties are essential for understanding its behavior in biochemical assays and therapeutic applications.
The cell division cycle 27 protein has several significant applications in scientific research:
Research continues to explore the full range of applications for this crucial protein in both basic biology and clinical settings.
The CDC27 gene (officially designated ANAPC3) resides on human chromosome 17q21.32, spanning approximately 72 kb from base pair 47,117,703 to 47,189,422 (GRCh38/hg38) [3] [5]. It comprises 33 exons, with exons 2–20 encoding the primary functional domains. The gene transcribes 22 distinct mRNA variants through alternative splicing, 13 of which are predicted to yield functional proteins. The two major isoforms consist of 830 and 824 amino acids, respectively, sharing identical TPR domain architectures but differing in minor C-terminal regions [2] [8].
CDC27 is evolutionarily conserved across eukaryotes, serving as a core subunit of the Anaphase-Promoting Complex/Cyclosome (APC/C). In Saccharomyces cerevisiae, Cdc27 (encoded by YBL084C) shares 52% amino acid identity with human CDC27 and is essential for mitotic progression [4]. Schizosaccharomyces pombe Cdc27 (homolog nuc2⁺) regulates DNA polymerase δ processivity during replication, highlighting functional diversification beyond APC/C scaffolding [7]. Vertebrate orthologs (e.g., mouse, zebrafish) retain >90% sequence identity in TPR domains, underscoring structural conservation [1] [5].
Table 1: Comparative Genomic Features of CDC27
Organism | Gene ID | Amino Acids | Identity vs. Human | Essential Function |
---|---|---|---|---|
Homo sapiens | ENSG00000004897 | 824–830 | 100% | APC/C scaffolding |
S. cerevisiae | YBL084C | 822 | 52% | APC/C assembly, mitosis |
S. pombe | nuc2⁺ | 369 | 48% | DNA pol-δ processivity, APC/C |
Mus musculus | ENSMUSG00000020687 | 830 | 95% | Mitotic regulation |
Eleven processed pseudogenes derived from CDC27 exist across chromosomes 2, 14, 20, 21, 22, and Y. These lack functional promoters but retain exons 3–14, potentially contributing to transcriptional interference [2] [8]. Alternative splicing generates isoforms with divergent C-termini:
CDC27 contains 14 tetratricopeptide repeat (TPR) motifs organized into two domains:
Fig. 1: Structural Model of CDC27 TPR Domains
N-terminal TPR domain (1-160 aa) │ │ Dimer interface ├───────────────► Homo-dimer formation │ C-terminal TPR domain (350-824 aa) │ ├──► Activator binding (CDC20/CDH1) ├──► Inhibitor recruitment (Emi1) └──► Phosphoregulation sites
TPR helices enable phospho-specific interactions, exemplified by binding of the mitotic checkpoint protein BUBR1 to phosphorylated CDC27 TPRs [6]. This architecture positions substrates (e.g., cyclin B, securin) for ubiquitination by the catalytic APC2-APC11 subcomplex [1] [8].
CDC27 phosphorylation at Thr/Ser-Pro motifs by CDK1, PLK1, and CKII kinases induces conformational changes via cis-trans isomerization, activating APC/C ubiquitin ligase activity [6] [8]. Key mechanisms include:
Table 2: Functional Domains and Regulatory Sites of CDC27
Domain | Motifs/Residues | Function | Regulators |
---|---|---|---|
N-terminal TPR | Dimer interface (Leu42, Val86) | APC/C subunit assembly | Mutation destabilizes dimer |
C-terminal TPR | TPR11–14 (aa 650–780) | CDC20/CDH1 binding | CDK1 phosphorylation |
Phosphosites | Thr100, Ser150, Thr200 | Activator recruitment, isomerization | PLK1, CKII, TGF-β/Smad3 |
PCNA-binding* | C-terminal 352–372 (S. pombe) | DNA polymerase δ recruitment | Truncation reduces processivity |
*Note: PCNA interaction is observed in S. pombe but not human CDC27 [7].
In S. pombe, CDC27’s extreme C-terminus (aa 352–372) recruits proliferating cell nuclear antigen (PCNA) to DNA polymerase δ, ensuring processive DNA synthesis. Fusion of this motif to truncated CDC27 restores replication fidelity in vivo, underscoring domain modularity [7]. Human CDC27 lacks this motif, reflecting functional divergence toward APC/C-centric roles [8].
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